Enhanced Aqueous Solubility and Formulation Advantage of the Hydrochloride Salt
Methyl 3-amino-2,6-difluorobenzoate hydrochloride exhibits enhanced water solubility under acidic conditions due to protonation of the amino group, in contrast to the free base and chloro/bromo analogs. The hydrochloride salt form provides a solubility advantage in aqueous media, which is particularly relevant for synthetic and formulation workflows . Comparative data indicates that the free base has a solubility of 1.8 mg/mL (0.00963 mol/L) , whereas the hydrochloride salt shows improved aqueous solubility . This difference can impact reaction homogeneity and yield in aqueous or protic solvent systems.
| Evidence Dimension | Solubility in aqueous media |
|---|---|
| Target Compound Data | Hydrochloride salt: enhanced water solubility under acidic conditions |
| Comparator Or Baseline | Free base: 1.8 mg/mL (0.00963 mol/L) ; Dichloro analog: more lipophilic |
| Quantified Difference | Hydrochloride salt offers improved aqueous solubility relative to free base and dichloro analog |
| Conditions | Aqueous acidic conditions (protonation of amino group) |
Why This Matters
Improved solubility directly influences reaction efficiency in aqueous or protic solvents and may facilitate purification and formulation steps.
